2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Overview
Description
“2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride” is a chemical compound with the CAS Number: 1820651-26-0. It has a molecular weight of 278.22 and its IUPAC name is the same as the given name . The compound is a solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .Physical and Chemical Properties Analysis
The compound is a solid in physical form . Its molecular formula is C12H19N3.2ClH . The InChI Code is 1S/C12H19N3.2ClH/c1-2-6-11-10 (5-1)14-12 (15-11)9-4-3-7-13-8-9;;/h9,13H,1-8H2, (H,14,15);2*1H .Scientific Research Applications
Synthesis and Characterization
- A study by Raju, Sasidhar, and Vidyadhara (2020) involved the synthesis and characterization of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, which is closely related to the compound . They followed standard methods for the synthesis of novel molecules and characterized them using spectroscopic techniques (Raju, Sasidhar, & Vidyadhara, 2020).
Anti-Inflammatory Applications
- Li et al. (2015) identified a novel 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivative with significant anti-inflammatory activity. They designed and synthesized a series of these derivatives and evaluated their efficacy in inhibiting NO and TNF-α production in macrophages, with some compounds showing potent in vivo anti-inflammatory activity (Li et al., 2015).
Antimicrobial Activity
- The antimicrobial activity of new heterocyclic compounds containing the imidazole scaffold, including 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole derivatives, was reported by Parmar et al. (2018). These compounds demonstrated good to moderate antimicrobial activity against various bacterial and fungal species (Parmar, Sangani, Parmar, & Bhalodiya, 2018).
Synthesis Methods
- Shevchuk et al. (2012) developed a method for the preparation of 3- and 4-(1H-azol-1-yl)piperidines, which are structurally related to the compound of interest. Their method involved arylation of azoles with bromopyridines and subsequent reduction, demonstrating a convenient approach to synthesizing these compounds (Shevchuk et al., 2012).
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting they could have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-piperidin-3-yl-4,5,6,7-tetrahydro-1H-benzimidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;;/h9,13H,1-8H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMPKBUNDFOEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CCCNC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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